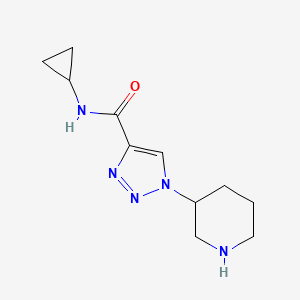

N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound with the molecular formula C₁₁H₁₇N₅O and a molecular weight of 235.29 g/mol (CAS No. 1708080-09-4) . Its structure features a 1,2,3-triazole core substituted at the 1-position with a piperidin-3-yl group and at the 4-position with a cyclopropylcarboxamide moiety. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity, metabolic stability, and ease of synthesis via click chemistry .

Its cyclopropyl substituent may influence lipophilicity and membrane permeability, critical factors in pharmacokinetics .

Properties

Molecular Formula |

C11H17N5O |

|---|---|

Molecular Weight |

235.29 g/mol |

IUPAC Name |

N-cyclopropyl-1-piperidin-3-yltriazole-4-carboxamide |

InChI |

InChI=1S/C11H17N5O/c17-11(13-8-3-4-8)10-7-16(15-14-10)9-2-1-5-12-6-9/h7-9,12H,1-6H2,(H,13,17) |

InChI Key |

UVNSHVFTIYBBTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=C(N=N2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Triazole Ring Formation: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

Amide Bond Formation: The final step involves coupling the triazole derivative with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl/Amide Substituents

Several analogs share the 1,2,3-triazole-4-carboxamide core but differ in substituents, leading to varied biological activities (Table 1):

Key Observations :

- Aryl Group Impact : Substitution at the 1-position with electron-withdrawing groups (e.g., 4-chlorophenyl in ZIPSEY) enhances anticancer activity by promoting interactions with hydrophobic pockets in targets like tubulin . Fluorinated aryl groups (e.g., 4-fluorophenyl in CID 53543104) improve metabolic stability and target affinity .

- Conversely, hydrophilic groups (e.g., hydroxypropan-2-yl in ZIPSEY) enhance solubility but may compromise blood-brain barrier penetration .

Functional Analogues with Heterocyclic Additions

Compounds incorporating fused heterocycles or additional functional groups demonstrate divergent pharmacological profiles:

- 3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-...): The quinolinyl group enhances π-π stacking with ATP-binding sites in kinases, showing promise in glucose/lipid metabolism regulation .

- BEBJEZ (1-(3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-...): Propargyl and amino groups enable covalent binding to cysteine residues in targets like heat shock proteins .

Comparison with Target Compound :

- The piperidinyl group in N-Cyclopropyl-1-(piperidin-3-yl)-...

Biological Activity

N-Cyclopropyl-1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

1. Chemical Structure and Synthesis

The compound features a triazole ring connected to a piperidine moiety, which is known for its ability to interact with biological systems. The synthesis typically involves microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by intramolecular cyclization to form the triazole ring . The resulting molecular structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.78 |

| N-Cyclopropyl... | MCF-7 | TBD |

The mechanism by which these triazole derivatives exert their anticancer effects often involves the induction of apoptosis through pathways that activate caspases and increase p53 expression levels. Flow cytometry analyses have indicated that these compounds can effectively arrest the cell cycle at the G1 phase and promote apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a comparative study, N-Cyclopropyl derivatives were tested against standard chemotherapeutic agents. The results indicated that certain derivatives displayed superior cytotoxicity compared to reference drugs like Prodigiosin, with significant apoptotic activity confirmed via Western blot analysis showing increased caspase activation .

Case Study 2: Selective Inhibition Studies

Further research has focused on the selectivity of these compounds towards specific cancer-related enzymes. For instance, some derivatives demonstrated nanomolar inhibition against carbonic anhydrases associated with tumor growth, indicating their potential as targeted therapeutics in oncology .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-Cyclopropyl derivatives. Modifications at various positions on the triazole or piperidine rings can significantly influence their potency and selectivity:

| Modification | Effect |

|---|---|

| Electron-withdrawing groups at para position | Increased biological activity |

| Alkyl chain introduction | Enhanced selectivity against cancer cells |

5.

This compound represents a promising scaffold for developing new anticancer agents. Its ability to induce apoptosis and selectively inhibit cancer-related enzymes makes it a valuable candidate for further research and development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.